Batzelladine F

Description

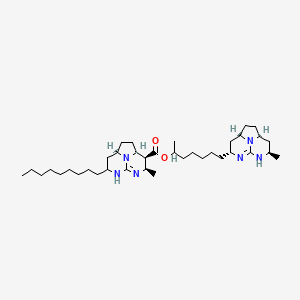

Structure

2D Structure

Properties

CAS No. |

188112-82-5 |

|---|---|

Molecular Formula |

C37H64N6O2 |

Molecular Weight |

624.9 g/mol |

IUPAC Name |

7-[(1S,4S,6R,10R)-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]heptan-2-yl (1S,4S,5S,6R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |

InChI |

InChI=1S/C37H64N6O2/c1-5-6-7-8-9-10-13-16-29-24-32-20-21-33-34(27(4)39-37(41-29)43(32)33)35(44)45-26(3)15-12-11-14-17-28-23-31-19-18-30-22-25(2)38-36(40-28)42(30)31/h25-34H,5-24H2,1-4H3,(H,38,40)(H,39,41)/t25-,26?,27-,28-,29?,30+,31+,32+,33+,34+/m1/s1 |

InChI Key |

OQQOMTYUIIYYMD-XWJPFPEWSA-N |

SMILES |

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCC4CC5CCC6N5C(=N4)NC(C6)C)C)N1 |

Isomeric SMILES |

CCCCCCCCCC1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)OC(C)CCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N4)N[C@@H](C6)C)C)N1 |

Canonical SMILES |

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCC4CC5CCC6N5C(=N4)NC(C6)C)C)N1 |

Synonyms |

batzelladine F |

Origin of Product |

United States |

Isolation and Natural Occurrence of Batzelladine F

Discovery and Source Organisms of Batzelladine F

This compound was first reported in 1997 by Patil and colleagues as part of a broader marine natural products isolation program nih.govnih.govacs.org. This research aimed to identify small molecules capable of inhibiting protein-protein interactions, a crucial area for understanding cellular signaling and developing therapeutic agents nih.gov. The discovery was made through a bioassay-directed fractionation scheme, a methodology that systematically separates complex mixtures derived from natural sources and tests each fraction for specific biological activity researchgate.net.

Specific Sponge Genera Associated with this compound Isolation

The initial isolation of this compound and several related compounds (Batzelladines F–I) was reported from a red sponge collected in Jamaica, which was initially identified as belonging to the genus Batzella nih.govnih.govacs.org. Subsequent taxonomic re-evaluation identified this source organism as Monanchora arbuscula canterbury.ac.nz. Further research has also led to the isolation of this compound and other batzelladine alkaloids from sponges of the genus Monanchora, specifically Monanchora unguifera mdpi.commdpi.comcardiff.ac.uk. Therefore, the primary sponge genera associated with the isolation of this compound are Batzella and, more accurately, Monanchora.

Geographic Distribution of Source Organisms

The original discovery of this compound was from a marine sponge collected off the coast of Jamaica nih.govnih.govacs.org. The broader Caribbean Sea region is also recognized as a source for these types of marine alkaloids naturalproducts.net. More recent studies have identified related sponge species and compounds in other geographical locations, including the coast of Brazil usp.brmdpi.com, further highlighting the distribution of these bioactive marine organisms.

Research Methodologies for Isolation and Purification of this compound

The isolation and purification of this compound from its sponge sources typically involve sophisticated chromatographic techniques, often guided by bioassay-directed fractionation to track the biologically active compound through the separation process researchgate.net.

High-Performance Liquid Chromatography (HPLC) has been a critical tool in both isolating and purifying this compound nih.govusp.brmdpi.comacs.org. Researchers commonly utilize HPLC systems equipped with C18 columns, which are effective for separating compounds based on their hydrophobicity usp.bracs.org. The purification process often employs gradient elution, where the composition of the mobile phase (typically a mixture of acetonitrile (B52724) and water) is systematically changed to achieve optimal separation of this compound from other co-isolated compounds usp.bracs.org. Specific solvent systems, such as a gradient of 40-50% acetonitrile in water containing 0.1% trifluoroacetic acid, have been reported for the purification of this compound nih.govacs.org. Advanced methods like HPLC-UV-ELSD-MS-guided fractionation have also been applied, integrating multiple detection techniques for comprehensive analysis and isolation mdpi.com. In some instances, pre-purification steps, such as filtration through Celite and 0.45 μm nylon filters, are performed to clarify extracts before chromatographic separation nih.govacs.org.

Table 1: Methodologies Employed in the Isolation and Purification of this compound

| Technique | Description | Key Components/Parameters | References |

| Bioassay-Directed Fractionation | A strategy where crude extracts are separated into fractions, and each fraction is tested for biological activity to guide purification. | Biological activity assays | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | A primary analytical and preparative technique used for separating, identifying, and purifying compounds. | Various columns (e.g., C18), mobile phases, detectors | nih.govusp.brmdpi.comacs.org |

| C18 Column Chromatography | Utilizes a C18 stationary phase, separating compounds based on their hydrophobicity. | C18 stationary phase | usp.bracs.org |

| Gradient Elution | The composition of the mobile phase is changed over time during the chromatographic run to improve separation. | Acetonitrile (MeCN) / Water mixtures | usp.bracs.org |

| Specific HPLC Solvent System | A particular combination of solvents and additives used for effective purification. | 40-50% MeCN in H₂O with 0.1% Trifluoroacetic Acid (TFA) | nih.govacs.org |

| HPLC-UV-ELSD-MS-guided Fractionation | Combines HPLC separation with UV, Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS) for enhanced analysis. | UV detector, ELSD, MS detector | mdpi.com |

| Filtration | Mechanical separation of solid particles from liquid mixtures, often used during sample preparation. | Celite, 0.45 μm nylon filters | nih.govacs.org |

Structural Elucidation and Stereochemical Assignment of Batzelladine F

Initial Structural Proposals for Batzelladine F

Upon its isolation in 1997, this compound was initially proposed to possess a specific structure based on preliminary spectroscopic analysis, including mass spectrometry and NMR data nih.govcaltech.edu. These early studies suggested a molecule composed of two tricyclic guanidine (B92328) moieties linked by an ester linkage dntb.gov.ua. However, the initial structural proposal for this compound, particularly regarding the connectivity and stereochemistry, contained ambiguities that necessitated further investigation nih.govcaltech.edunih.gov. Specifically, the proposed nonyl side chain on the right-hand tricyclic guanidine fragment was later found to be incorrect, with mass spectrometry data indicating an n-heptyl side chain instead mdpi.com. The relative configuration of the tricyclic portions, particularly the left-hand fragment, was also initially assigned based on Nuclear Magnetic Resonance (NMR) Nuclear Overhauser Effect (NOE) data, but lacked definitive confirmation nih.govacs.org.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

To overcome the ambiguities in the initial proposals, researchers employed a suite of advanced spectroscopic and analytical methods. These techniques provided critical insights into the molecule's connectivity, functional groups, and, most importantly, its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, was instrumental in characterizing this compound mdpi.comacs.orgsemanticscholar.org. Detailed analysis of NMR spectra allowed for the assignment of proton and carbon signals, providing crucial information about the molecular framework and the connectivity of atoms. Specifically, NMR data was used to compare synthetic fragments with the natural product, aiding in the identification of structural features and stereochemical relationships acs.org. For instance, comparisons of ¹³C NMR spectra with those of Batzelladine D, whose structure had been defined by total synthesis, were used to infer the relative configuration of the right-hand tricyclic portion of this compound nih.gov. Furthermore, NOE data was initially used to assign the relative stereochemistry of the left-hand tricyclic portion nih.govacs.org. However, later studies revealed that the initial assignment of the left-hand tricyclic guanidine fragment's stereochemistry as anti was incorrect, and it should be revised to a syn relationship of the angular hydrogens nih.govnih.govacs.org.

Mass spectrometry (MS) played a vital role in determining the molecular weight and elemental composition of this compound, thereby aiding in the elucidation of its connectivity nih.govmdpi.comacs.org. High-resolution mass spectrometry (HRMS) provided accurate mass measurements, which were crucial for confirming the proposed molecular formula. Reinvestigation of mass spectra, particularly of fragments obtained upon saponification of this compound, demonstrated that the originally proposed connectivity of the alkaloid was incorrect nih.govnih.gov. This analysis was key in identifying the correct length of the tethering chain and the side chain, leading to a revised structural proposal nih.govnih.gov.

To establish the absolute configuration of this compound, which is critical for understanding its biological activity, optical rotation and Circular Dichroism (CD) spectroscopy were employed nih.govnih.govacs.org. Optical rotation measures the degree to which a chiral compound rotates plane-polarized light, providing a characteristic value ([α]D) for a specific enantiomer nih.govruppweb.orgcyut.edu.tw. CD spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized light by chiral molecules nih.govruppweb.orgcyut.edu.tw. By comparing the CD spectra of synthetic stereoisomers with that of the natural this compound, researchers could definitively assign the absolute configuration nih.govnih.govacs.org. The CD spectrum of purified natural this compound closely resembled that of a synthetic isomer, which was distinct from other isomers, thereby confirming the correct structure nih.gov.

Revisions and Definitive Structural Assignment of this compound

The cumulative evidence from advanced spectroscopic techniques and synthetic efforts led to significant revisions of the initially proposed structure of this compound.

A key revision involved correcting the relative stereochemistry of the tricyclic guanidine fragments nih.govnih.govacs.orgnih.gov. Studies comparing synthetic syn- and anti-fused tricyclic left-hand portions of this compound with the natural product's spectral data established that the natural product possesses syn stereochemistry in its left-hand tricyclic ring system, contrary to the initially assigned anti configuration nih.govacs.orgnih.gov. This reassessment was supported by the work of other research groups who also confirmed the syn stereochemistry for this moiety researchgate.netcapes.gov.br. Furthermore, reinvestigation of mass spectral data indicated that the original proposed connectivity was incorrect, and the molecule features an n-heptyl side chain instead of a nonyl side chain on the right-hand tricyclic guanidine fragment nih.govmdpi.comnih.gov. The definitive structural assignment, confirmed through total synthesis, established the correct connectivity and stereochemistry, resolving the long-standing debate surrounding this compound's structure nih.govacs.org.

Reassessment of Inter-Fragment Connectivity

The structural elucidation of this compound, a complex hexacyclic diguanidine alkaloid isolated from marine sponges, underwent significant revision, particularly concerning the connectivity of its constituent molecular fragments. Initial structural assignments, derived from early spectroscopic analyses and chemical degradation studies, were later identified as incomplete or inaccurate, necessitating a re-evaluation of the molecule's architecture nih.govnih.govcore.ac.uk.

A pivotal advancement in clarifying this compound's precise structure, including its inter-fragment linkages, was achieved through comprehensive total synthesis efforts. Research groups, notably led by Overman and Cohen, embarked on synthesizing this compound, employing sophisticated strategies such as tethered Biginelli condensations to construct its intricate tricyclic guanidine moieties nih.govacs.orgnih.govmdpi.comcapes.gov.brnih.gov. These synthetic endeavors revealed critical discrepancies between the synthesized compounds, based on the initial structural hypothesis, and the natural product. These discrepancies strongly indicated that the originally proposed connectivity of this compound was incorrect nih.govnih.gov.

A crucial element in this reassessment involved the reinvestigation of mass spectrometry (MS) data for both the natural this compound and fragments obtained from its saponification. This detailed analysis highlighted significant differences in fragmentation patterns. Specifically, synthetic isomers, presumed to represent the initially proposed structure, exhibited characteristic mass fragments (e.g., at m/z 304 and 322) that were attributed to the ester linkage. In contrast, the authentic natural this compound lacked these specific fragments and instead displayed distinct peaks (e.g., at m/z 276 and 350) nih.gov. These contrasting MS fragmentation profiles provided compelling evidence that the initial understanding of how the molecular fragments were linked was flawed.

Concurrently with the connectivity reassessment, studies also addressed the stereochemistry of this compound. For instance, the relative configuration of the angular hydrogens within the left-hand tricyclic guanidine fragment was revised from an anti to a syn orientation, based on comparative studies and synthetic outcomes nih.govnih.govacs.orgmdpi.comacs.org.

To definitively confirm the revised inter-fragment connectivity and stereochemical assignments, researchers synthesized multiple stereoisomers of this compound. The comparison of these synthetic compounds with the natural isolate was facilitated by a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), optical rotation measurements, and Circular Dichroism (CD) spectroscopy nih.govcapes.gov.brnih.gov. These comparative analyses were instrumental in establishing that a specific synthetic isomer accurately represented the structure of natural this compound, thereby confirming the correct inter-fragment connectivity and stereochemical configuration.

Key Spectroscopic Evidence for Connectivity Reassessment

The reassessment of this compound's inter-fragment connectivity was significantly informed by comparative mass spectrometry data between synthetic isomers and the natural product. The differences in fragmentation patterns provided direct evidence for structural inaccuracies in the initial proposals.

| Spectroscopic Observation (Mass Spectrometry) | Initially Proposed Structure / Synthetic Isomers | Natural this compound |

| Fragmentation Peaks (Ester Bond Related) | m/z 304, 322 | Absent |

| Alternative Fragmentation Peaks | Absent | m/z 276, 350 |

Compound List:

this compound

Batzelladines A-P (mentioned in context of the alkaloid family)

Monanchora unguifera (source sponge)

Monanchora pulchra (source sponge)

Batzella sp. (original source sponge identification)

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

Design Principles for Analog Libraries

The exploration of marine natural products for therapeutic potential often necessitates the synthesis of analogues to optimize activity, reduce toxicity, and understand structure-activity relationships (SAR) rsc.orgnih.gov. For complex alkaloids like this compound, designing libraries of related compounds requires a strategic approach that leverages efficient synthetic routes and an understanding of key structural motifs.

Key principles guiding the design of analog libraries for marine alkaloids include:

Scaffold Diversification: Utilizing a core synthetic strategy that allows for systematic modification of peripheral groups or the core skeleton itself. This can involve altering side-chain lengths, introducing different functional groups, or modifying ring systems researchgate.net. For instance, research on other marine alkaloids like clathrodin, oroidin, and hymenidin (B1674120) has involved the design and synthesis of libraries with saturated or unsaturated linker moieties to evaluate their apoptosis-inducing activities researchgate.net.

Leveraging Lead Compound Information: Drawing upon existing biological data for the natural product to guide modifications. If a natural product shows promising activity but also undesirable properties (e.g., high cytotoxicity), analogue design aims to mitigate these issues while retaining or enhancing the desired effect rsc.org. Studies on marine alkaloids have shown that modifying chemical structures can overcome limitations such as low selectivity indices rsc.orgnih.gov.

Exploiting Synthetic Methodologies: Developing robust and scalable synthetic routes that can be adapted for parallel synthesis or combinatorial approaches. This includes the use of multi-component reactions and catalytic processes that enable the rapid generation of diverse molecular structures researchgate.net. For example, the development of strategies for synthesizing complex guanidine alkaloids with linked moieties has facilitated the preparation of multiple stereoisomers and analogues for biological investigation acs.orgnih.gov.

Structure-Activity Relationship (SAR) Studies: Systematically varying specific structural features and evaluating the impact on biological activity. This iterative process informs further design cycles, leading to optimized compounds nih.govresearchgate.net. Research into marine alkaloids has provided valuable in vitro SAR data, guiding the development of new derivatives and analogues nih.gov.

Enantioselective Synthesis of this compound Stereoisomers

The total synthesis of this compound has been a significant undertaking, not only to confirm its structure but also to establish reliable methods for accessing its stereoisomers. The enantioselective synthesis of this compound has been achieved, providing crucial insights into its complex hexacyclic diguanidine structure.

The synthetic strategy prominently featured tethered Biginelli condensations . These reactions were instrumental in assembling the two tricyclic guanidine fragments of this compound. Furthermore, a second tethered Biginelli condensation was employed to join these pre-formed fragments, forming a pentacyclic diguanidine intermediate nih.govnih.gov. This convergent approach allowed for the efficient construction of the complex molecular architecture.

In addition to the target molecule, three diastereomers of this compound (compounds 2-4) were also prepared during this synthesis nih.govnih.gov. The precise stereochemistry of this compound was definitively established through a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), optical rotation, and Circular Dichroism (CD) spectroscopy, which allowed for the differentiation of the synthesized stereoisomers nih.govnih.govcapes.gov.br. This work not only provided the first total synthesis of this compound but also led to a structural revision of the naturally occurring compound acs.org.

Conclusion

Batzelladine F stands as a testament to the chemical ingenuity of marine organisms. Its complex polycyclic guanidine (B92328) alkaloid structure, coupled with a diverse array of biological activities—including immunosuppressive, antiviral, antiparasitic, and cytotoxic effects—highlights its potential as a lead compound for therapeutic development. Ongoing research into its precise mechanisms of action and structure-activity relationships continues to unlock its full pharmacological promise, underscoring the enduring importance of marine natural products in the quest for novel medicines.

Structure Activity Relationship Sar and Computational Studies of Batzelladine F

Elucidation of Key Structural Features for Biological Activity

The biological efficacy of Batzelladine F and its analogues is intrinsically linked to specific structural elements, including its core scaffold, linker regions, and stereochemical configuration.

Role of the Tricyclic Guanidine (B92328) Core

The tricyclic guanidine core represents a fundamental structural motif responsible for the observed bioactivities of batzelladines. Studies have indicated that this core is essential for several key interactions. For instance, the tricyclic guanidine moiety of batzelladines is considered mandatory for their inhibitory activity against the gp120-CD4 interaction, a critical step in HIV-1 entry clockss.org. Furthermore, these fused tricyclic guanidinic moieties play a crucial role in protein-ligand interactions, as highlighted in studies investigating their potential as inhibitors of the SARS-CoV-2 main protease (Mpro) nih.gov. The presence of this core structure is also noted as being essential for anti-HIV activity in general nih.gov.

Influence of Linker and Side Chain Modifications

The nature and length of the linker and side chains connecting the guanidine moieties significantly influence the biological activity profiles of batzelladines. SAR studies suggest that the length of the side chain, acting as a spacer between active sites, is a critical factor affecting protein-ligand interactions nih.gov. Variations in these side chains have been shown to be responsible for differences in activity mdpi.com. Specifically, research indicates that having two tricyclic guanidine cores linked by an alkyl chain can be more favorable for certain activities, such as anti-parasitic effects, compared to compounds with only a single core uga.edu. The presence of a guanidine functional group within the side chain is also deemed mandatory for certain inhibitory activities clockss.org.

Importance of Stereochemistry in Activity Profiles

The precise three-dimensional arrangement of atoms, or stereochemistry, within this compound is critical for its biological function. Early research involved the revision and definition of this compound's stereochemistry, with synthetic efforts confirming that the natural product possesses a syn configuration on its left-hand side tricyclic guanidine moiety acs.orgnih.gov. The enantioselective total synthesis of this compound has been instrumental in defining its structure and stereochemistry acs.orgnih.gov. Techniques such as High-Performance Liquid Chromatography (HPLC), optical rotation, and Circular Dichroism (CD) spectroscopy have been employed to distinguish between stereoisomers, confirming the correct structure of the marine alkaloid nih.gov. While detailed SAR studies directly correlating specific stereoisomers to differential activity levels are ongoing, the accurate determination of stereochemistry is foundational for understanding the molecule's precise interaction with biological targets.

In Silico Approaches to this compound Research

Computational methods have played a pivotal role in dissecting the molecular interactions of this compound and in predicting the activity of its analogues.

Molecular Docking Simulations for Target Binding Analysis

Molecular docking simulations are widely used to predict the binding affinity and orientation of this compound and its derivatives with various biological targets. These studies have provided valuable insights into potential mechanisms of action. For instance, fifteen marine polycyclic batzelladine alkaloids were screened against the SARS-CoV-2 main protease (Mpro) using molecular docking. Compounds such as batzelladines H–I and F–G demonstrated promising binding scores and affinities within the Mpro active site nih.govresearchgate.net. Docking studies have also been employed to investigate the interactions of batzelladines with other targets, including the HIV gp120-CD4 binding site nih.gov and transmembrane transporters in Candida albicans nih.gov. Furthermore, molecular docking has been used in conjunction with experimental data to establish a strong correlation between in silico predictions and in vitro results for anti-malarial agents science.gov. In some cases, molecular probes based on batzelladine structures have been synthesized and used in binding experiments to confirm target identification, such as the human CD4 receptor protein for batzelladines clockss.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling offers a computational approach to correlate chemical structure with biological activity, aiding in the design of novel compounds. Studies have developed predictive 3D-QSAR models for batzelladine analogues, particularly in the context of anti-malarial drug discovery. For example, a 3D-QSAR model developed for tricyclic guanidine analogues of Batzelladine K showed a predictive capability with a q² of 0.516 and an r² of 0.91, indicating good agreement between predicted and experimental IC50 values science.govmonash.edu. These models are valuable tools for designing new compounds with enhanced anti-malarial activities based on the tricyclic guanidine scaffold science.gov. Broader SAR studies also highlight the importance of various structural features, including the degree of unsaturation, the position of N-OH functionality, and the length of the side chain, for efficient protein-ligand interactions nih.gov.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of protein-ligand complexes, providing insights into binding stability and interaction mechanisms. Studies investigating batzelladine alkaloids, including this compound and related compounds, have employed MD simulations to assess their interactions with the SARS-CoV-2 main protease (Mpro) nih.govnih.govresearchgate.net.

In a comprehensive virtual screening and simulation study, fifteen marine polycyclic batzelladine alkaloids were evaluated against SARS-CoV-2 Mpro nih.govnih.gov. Batzelladines H-I (compounds 8-9) were selected for detailed thermodynamic investigation through 100 ns MD simulations nih.govnih.gov. These simulations revealed that batzelladines H-I demonstrated notable stability within the Mpro pocket nih.govnih.gov. Specifically, the complex formed by batzelladine H (compound 8) with Mpro exhibited significant ligand stability, maintaining a Root Mean Square Deviation (RMSD) greater than 9 Å throughout the 100 ns simulation period nih.gov. In contrast, other complexes, such as the O6K-Mpro and 9-Mpro complexes, displayed higher RMSD values (up to 126 Å and 102 Å, respectively), indicating instability during the simulation nih.gov. Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations were also performed post-simulation to further analyze binding energies nih.govresearchgate.net. These analyses identified specific residues within the Mpro active site, such as M165, H172, L167, and F304, that contributed to the binding of batzelladine H, with calculated binding energy contributions for these residues nih.gov. The root-mean-square fluctuation (RMSF) analysis of the Mpro dimer showed minimal fluctuations, with active site residues H41 and C145 exhibiting low fluctuations, suggesting a stable protein environment researchgate.net.

Table 1: Stability of Batzelladine-Mpro Complexes During 100 ns Molecular Dynamics Simulations

| Complex | RMSD (Å) during simulation | Stability Assessment | Source |

| Batzelladine H (8)-Mpro | Stable (> 9 Å) | Stable | nih.gov |

| Batzelladine I (9)-Mpro | Up to 102 Å | Unstable | nih.gov |

| O6K-Mpro | Up to 126 Å | Unstable | nih.gov |

Note: Batzelladines H-I (compounds 8-9) were investigated for their stability. Batzelladine H (8) demonstrated significant stability, while Batzelladine I (9) showed instability based on RMSD values. O6K served as a reference compound.

Research on Predicted Antiviral Activity (e.g., SARS-CoV-2 Mpro Inhibition)

Batzelladine alkaloids are recognized for their diverse biological activities, including known antiviral properties against viruses such as HIV and HSV nih.govresearchgate.netacs.orgnih.govacs.org. Research has specifically explored their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication nih.govnih.govresearchgate.netmdpi.com.

A computational study screened a library of fifteen batzelladine marine alkaloids for their inhibitory potential against SARS-CoV-2 Mpro nih.govnih.gov. Molecular docking identified batzelladines H-I (compounds 8-9) and F-G (compounds 6-7) as promising candidates due to their favorable ligand-protein energy scores and binding affinities to the Mpro active site nih.govnih.gov. Subsequent structure-activity relationship (SAR) studies indicated that key structural features, such as the fused tricyclic guanidinic moieties, the degree of unsaturation, the position of the N-OH functionality, and the length of the side chain, are crucial for effective protein-ligand interactions nih.govnih.gov.

Binding energy calculations for several batzelladine compounds against SARS-CoV-2 Mpro were performed, with average binding energies ranging from -7.12 ± 0.60 kcal/mol for Batzelladine H (compound 8) to -6.22 ± 0.37 kcal/mol for Dehydrobatzelladine C (compound 14) nih.govresearchgate.net. For comparison, positive control compounds O6K and N3 showed binding energies of -7.36 ± 0.34 kcal/mol and -6.36 ± 0.31 kcal/mol, respectively nih.govresearchgate.net. Batzelladine K (compound 10) exhibited a significantly lower affinity at -5.46 ± 0.30 kcal/mol nih.govresearchgate.net.

While not directly targeting SARS-CoV-2 Mpro, studies on batzelladine analogues have also shown significant antiviral activity against HIV-1. Synthetic analogues structurally similar to this compound demonstrated inhibitory activity against HIV-1 envelope-mediated cell-cell fusion, with IC50 values ranging from 0.8 to 3.0 μM acs.orgnih.gov. These studies also involved modeling to understand the binding of these inhibitors to the gp120-CD4 binding site on HIV-1 acs.orgnih.govacs.org.

Future Research Directions and Research Gaps for Batzelladine F

Untapped Biological Targets and Signaling Pathways

The known biological activities of Batzelladine F include immunosuppressive effects by inhibiting p56lck-CD4 dissociation, suggesting potential in treating autoimmune diseases nih.govnih.gov. It also exhibits anti-HIV activity by inhibiting gp120-CD4 binding and potent antimalarial properties against Plasmodium falciparum with an IC50 of 0.13 μM fiveable.memdpi.comresearchgate.net. Recent studies have also indicated potential anti-SARS-CoV-2 activity through molecular docking nih.gov. However, the precise molecular targets and the complete spectrum of signaling pathways modulated by this compound remain largely unexplored fiveable.me.

Future research should aim to comprehensively identify all protein targets and delineate the specific signaling pathways modulated by this compound. For instance, while its interaction with p56lck is known, its effects on other kinases or immune cell signaling cascades are not well understood nih.govnih.govfiveable.metaylorfrancis.com. Similarly, the exact mechanism behind its potent antimalarial activity requires deeper investigation, potentially involving specific parasitic enzymes or metabolic pathways researchgate.netlaboratoriosrubio.comtandfonline.com. Exploring its potential in other therapeutic areas, such as broader antiviral applications, anti-inflammatory effects, or even anti-cancer activities, warrants further exploration, given the broad bioactivities observed for related guanidine (B92328) alkaloids fiveable.memdpi.commdpi.com. Understanding these untapped targets and pathways is crucial for unlocking this compound's full therapeutic potential.

Advanced Synthetic Strategies for Complex Analogues

The intricate hexacyclic structure of this compound, featuring two linked tricyclic guanidine moieties, poses significant synthetic challenges nih.govnih.govtaylorfrancis.combiotech-spain.comfrontiersin.org. While total syntheses have been achieved, often relying on strategies like tethered Biginelli condensations, these routes can be lengthy and involve complex stereochemical control issues, with the control of stereochemistry on the tricyclic guanidine system remaining a notable challenge mdpi.combenthamdirect.com.

Future research should prioritize the development of more efficient, convergent, and stereoselective synthetic methodologies. Convergent synthesis, which involves assembling complex molecules from simpler, independently synthesized fragments, offers a strategic advantage for improving efficiency and yield fiveable.mesci-hub.sescholarsresearchlibrary.comnih.govrsc.orgumich.edu. Exploring novel synthetic transformations beyond current methods could facilitate the creation of diverse analogue libraries. Such libraries are indispensable for detailed structure-activity relationship (SAR) studies, which are vital for optimizing biological potency, selectivity, and potentially identifying simplified analogues with retained activity fiveable.meresearchgate.net. Additionally, the development of more sustainable and "greener" synthetic approaches, minimizing waste and maximizing atom economy, is a critical future objective.

Application of Omics Technologies in Mechanism of Action Elucidation

Despite known bioactivities, the precise molecular mechanism of action for this compound is not fully understood nih.govnih.govfiveable.memdpi.comtaylorfrancis.com. Omics technologies, including transcriptomics, proteomics, and metabolomics, offer powerful, integrated approaches to dissect these complex mechanisms nih.govtaylorfrancis.comfrontiersin.orgnih.gov.

Transcriptomic profiling, such as RNA-sequencing (RNA-Seq), can reveal changes in gene expression patterns upon this compound treatment, thereby identifying affected cellular pathways and potential downstream targets frontiersin.orgfrontiersin.orgalitheagenomics.comlexogen.com. Proteomic studies, utilizing techniques like mass spectrometry, can directly identify protein-protein interactions or the specific protein targets that this compound binds to, potentially uncovering novel mechanisms nih.govbenthamdirect.comresearchgate.netrsc.orgfrontiersin.orgchomixbio.com. Metabolomics can provide a comprehensive overview of metabolic alterations, offering insights into how this compound impacts cellular biochemistry, which is particularly relevant for understanding its antimalarial effects mdpi.comlaboratoriosrubio.comtandfonline.combiotech-spain.comfrontiersin.orgcreative-proteomics.com. By integrating data from these different omics platforms, researchers can gain a holistic understanding of this compound's cellular effects, leading to the identification of novel targets and a clearer picture of its mechanism of action.

Development of Novel Research Probes Based on this compound Scaffold

The unique and complex structural scaffold of this compound makes it an attractive candidate for the development of specialized research probes nih.govnih.govrsc.orgfrontiersin.org. Such probes are instrumental in visualizing cellular localization, identifying molecular targets, and validating biological mechanisms nih.govfrontiersin.orgnih.govmdpi.comrsc.orgmdpi.comnomuraresearchgroup.comchemrxiv.orgnih.gov.

Future research could focus on synthesizing fluorescently labeled this compound analogues. These probes would enable direct visualization of the compound's cellular uptake, distribution, and localization, providing crucial information on its cellular trafficking and potential target compartments mdpi.comnih.govmdpi.comacs.orgusp.br. The creation of affinity probes, incorporating tags like biotin (B1667282) or photoactivatable groups, would facilitate target identification via pull-down assays or mass spectrometry nih.govbenthamdirect.comresearchgate.netrsc.orgmdpi.comnomuraresearchgroup.comrsc.org. Furthermore, developing activity-based protein profiling (ABPP) probes, designed to covalently label active targets, could offer precise insights into enzyme kinetics and binding site interactions. These probes are essential for validating targets and understanding the molecular basis of this compound's biological activities, thereby accelerating drug discovery and development.

Compound List:

Batzelladine A

Batzelladine B

Batzelladine C

Batzelladine D

Batzelladine E

this compound

Batzelladine G

Batzelladine H

Batzelladine I

Batzelladine J

Batzelladine K

Batzelladine L

Batzelladine M

Batzelladine N

Batzellamide A

Dehydrobatzelladine C

Norbatzelladine L

Ptilocaulin

Mirabilins

Netamines

Ptilomycalin A

Monanchorin

Monalidine A

Arbusculidine

Hemibatzelladines A–C

Merobatzelladine B

Cinmethylin

5-benzyloxymethyl-1,2-isoxazolines

Ingenol Mebutate (Ing-Meb)

Ing-Dayne

BBR

Polycitrin A

Polycitrin B

Kapakahines A

Kapakahines F

Aurilide

Aplyrorine A

Kabiramide C

Q & A

Q. What are the established synthetic pathways for Batzelladine F, and what challenges arise during its purification?

this compound, a complex marine alkaloid, is typically synthesized via multi-step organic reactions, including heterocyclic ring formation and stereoselective modifications. Key challenges include managing reactive intermediates (e.g., nitro groups prone to decomposition) and achieving high enantiomeric purity. Purification often requires reverse-phase HPLC with gradient elution and chiral stationary phases, validated via NMR and mass spectrometry .

Q. How is the structural elucidation of this compound validated in new studies?

Structural confirmation relies on complementary techniques:

- X-ray crystallography for absolute stereochemistry.

- 2D NMR (e.g., HSQC, HMBC) to resolve connectivity in complex ring systems.

- High-resolution mass spectrometry (HRMS) to verify molecular formulas. Discrepancies in NOE correlations or coupling constants necessitate re-evaluation of solvent effects or dynamic conformations .

Q. What methodologies are employed to assess this compound’s bioactivity in vitro?

Standard assays include:

- Antiviral screening : HIV-1 integrase inhibition assays (IC₅₀ determination via fluorescence polarization).

- Antimicrobial testing : Broth microdilution against Gram-positive pathogens (MIC values reported with CLSI guidelines). Controls must account for solvent interference (e.g., DMSO cytotoxicity thresholds) .

Advanced Research Questions

Q. How do molecular dynamics simulations clarify this compound’s interaction with biological targets?

Computational studies use docking algorithms (AutoDock Vina) and MD simulations (GROMACS) to model binding to CXCR4 receptors. Key parameters include binding free energy (MM-PBSA calculations) and ligand-receptor hydrogen-bond persistence. Discrepancies between in silico predictions and experimental IC₅₀ values may stem from solvation effects or protein flexibility .

Q. What experimental designs address contradictions in this compound’s cytotoxicity profiles across studies?

Conflicting cytotoxicity data (e.g., varying IC₅₀ in cancer vs. normal cells) require:

- Dose-response normalization to cell-line doubling times.

- Metabolic interference checks (e.g., mitochondrial toxicity via MTT assay controls).

- Batch-to-batch compound verification (HPLC purity >95%, endotoxin testing) .

Q. How do researchers differentiate this compound’s mechanism of action from structurally analogous alkaloids?

Comparative studies employ:

Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Rigorous protocols include:

- Stable isotope labeling (¹³C/¹⁵N) for LC-MS/MS quantification in plasma.

- Tissue distribution studies with perfused organ homogenates.

- Metabolite ID via tandem mass spectrometry (MS/MS) with fragmentation libraries. Variability due to species-specific metabolism is mitigated by using humanized mouse models .

Methodological Contradictions and Resolution Strategies

Q. How are discrepancies resolved between NMR and crystallographic data for this compound derivatives?

Q. What statistical approaches validate this compound’s synergistic effects in combination therapies?

- Chou-Talalay method for combination index (CI) calculation.

- Bliss independence model to distinguish additive vs. synergistic interactions.

- ANOVA with post-hoc Tukey tests for dose-matrix analyses. Confounding factors (e.g., compound precipitation in high-dose combinations) require solubility-enhanced formulations .

Ethical and Feasibility Considerations

Q. How are ethical guidelines applied in sourcing this compound from marine organisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.